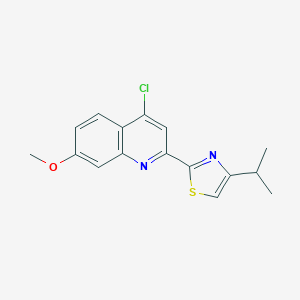
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole
概述
描述
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro group at the 4th position, a methoxy group at the 7th position, and a thiazole ring substituted with an isopropyl group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol in the presence of a catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Thiazole Ring to the Quinoline Core: The final step involves coupling the thiazole ring to the quinoline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.
Reduction: 7-Methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.
Substitution: 4-Amino-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.
科学研究应用
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
4-Chloro-7-methoxy-2-methylquinoline: Similar structure but lacks the thiazole ring.
7-Chloroquinoline: Lacks the methoxy and thiazole groups.
4-Methoxyquinoline: Lacks the chloro and thiazole groups.
Uniqueness
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole is unique due to the presence of both the thiazole ring and the specific substitution pattern on the quinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
552335-42-9 |
|---|---|
分子式 |
C16H15ClN2OS |
分子量 |
318.8 g/mol |
IUPAC 名称 |
2-(4-chloro-7-methoxyquinolin-2-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C16H15ClN2OS/c1-9(2)15-8-21-16(19-15)14-7-12(17)11-5-4-10(20-3)6-13(11)18-14/h4-9H,1-3H3 |
InChI 键 |
XQQCKLXQBPEFGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3)OC)C(=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














